molecular formula C23H26N2O2 B2389960 N-[[4-[4-(4-Methylphenyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide CAS No. 2361862-88-4

N-[[4-[4-(4-Methylphenyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide

Cat. No.: B2389960
CAS No.: 2361862-88-4
M. Wt: 362.473
InChI Key: QUKMSSPVZMTAPL-UHFFFAOYSA-N
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Description

N-[[4-[4-(4-Methylphenyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide is a complex organic compound with a unique structure that includes a piperidine ring, a methylphenyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-[4-(4-Methylphenyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide typically involves multiple steps, starting with the preparation of the piperidine ring and the methylphenyl group. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methylphenyl Group:

    Formation of the Prop-2-enamide Moiety: This involves the reaction of the intermediate with acryloyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-[[4-[4-(4-Methylphenyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the prop-2-enamide moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may result in saturated amides.

Scientific Research Applications

N-[[4-[4-(4-Methylphenyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[4-[4-(4-Methylphenyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperine: An alkaloid from black pepper with similar structural features.

    Zwitterions: Compounds with both positive and negative charges, similar in their ability to interact with biological molecules.

Uniqueness

N-[[4-[4-(4-Methylphenyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[4-[4-(4-methylphenyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-3-22(26)24-16-18-6-10-21(11-7-18)23(27)25-14-12-20(13-15-25)19-8-4-17(2)5-9-19/h3-11,20H,1,12-16H2,2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKMSSPVZMTAPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)CNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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